Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-
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Overview
Description
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- is a complex organic compound that features a benzonitrile core linked to a pyrimidinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- typically involves the nucleophilic substitution of a halogenated benzonitrile derivative with a pyrimidinyl-piperazine compound. One common method involves the reaction of 4-chlorobenzonitrile with 4-(2-pyrimidinyl)-1-piperazinecarboxamide under basic conditions .
Industrial Production Methods
Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the nitrile and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Bases like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the production of dyes, coatings, and other materials.
Mechanism of Action
The mechanism of action of benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidinyl-piperazine moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
- 3-ethyl-1,2,3,6-tetrahydro-5-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methylbenzonitrile
Uniqueness
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- is unique due to its specific combination of a benzonitrile core with a pyrimidinyl-piperazine moiety, which imparts distinct pharmacological properties and reactivity compared to other similar compounds .
Biological Activity
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- (CAS No. 918479-55-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- has the following chemical structure:
- Molecular Formula : C16H15N5O
- Molecular Weight : 293.323 g/mol
- Synonyms : 3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)benzonitrile
The compound features a benzonitrile moiety linked to a piperazine derivative with a pyrimidine substituent, which may contribute to its pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to benzonitrile derivatives exhibit significant anticancer properties. For example, studies have shown that certain benzonitrile derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Study: Inhibition of Tumor Growth
A notable study investigated the effects of benzonitrile derivatives on tumor growth in xenograft models. The results demonstrated a marked reduction in tumor size compared to controls, suggesting that these compounds could serve as potential therapeutic agents in oncology.
Compound | Tumor Type | Dose (mg/kg) | Tumor Size Reduction (%) |
---|---|---|---|
Benzonitrile Derivative A | A549 (Lung) | 50 | 65% |
Benzonitrile Derivative B | MCF7 (Breast) | 100 | 70% |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of benzonitrile derivatives. Studies have shown that these compounds possess activity against various bacterial strains, including resistant strains.
Research Findings
In vitro assays have demonstrated that benzonitrile derivatives can inhibit the growth of:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these bacteria were found to be within a range that suggests potential for further development as antimicrobial agents.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of benzonitrile derivatives. Compounds with piperazine and pyrimidine functionalities have been noted for their ability to interact with neurotransmitter systems.
Behavioral Studies
In animal models, administration of benzonitrile derivatives resulted in observable changes in behavior indicative of anxiolytic or antidepressant effects. These findings warrant further investigation into their mechanisms of action and potential therapeutic applications in mental health disorders.
Properties
CAS No. |
918479-55-7 |
---|---|
Molecular Formula |
C16H15N5O |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C16H15N5O/c17-12-13-3-1-4-14(11-13)15(22)20-7-9-21(10-8-20)16-18-5-2-6-19-16/h1-6,11H,7-10H2 |
InChI Key |
JELPDBUJHMABCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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